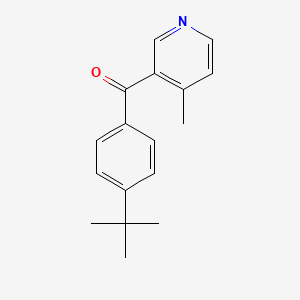

3-(4-tert-Butylbenzoyl)-4-methylpyridine

Descripción

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12-9-10-18-11-15(12)16(19)13-5-7-14(8-6-13)17(2,3)4/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLOIDNTPAQRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201184164 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-67-2 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-(4-tert-Butylbenzoyl)-4-methylpyridine is an organic compound with the molecular formula C16H19NO and a molecular weight of approximately 255.34 g/mol. This compound features a pyridine ring that is substituted with a tert-butyl group and a benzoyl group. The steric bulk introduced by the tert-butyl group, along with the electronic effects from the benzoyl moiety, suggests potential biological activities worth exploring.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the pyridine ring is known for its interactions with various biological targets, including enzymes and receptors. The compound's unique combination of substituents may influence its reactivity and bioactivity compared to other pyridine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C16H19NO |

| Molecular Weight | 255.34 g/mol |

| Key Functional Groups | Pyridine, Benzoyl, Tert-butyl |

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies on related pyridine derivatives have shown promising antimicrobial effects. For instance, certain pyridine-N-oxide derivatives have demonstrated bactericidal properties against various pathogens, suggesting that this compound may also possess similar capabilities due to its structural features .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways or signal transduction.

- Receptor Interaction : The compound could interact with various receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

- Anticancer Activity : A study examining pyridine derivatives found that certain compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth .

- Antimicrobial Studies : Research on pyridine-N-oxides revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that similar compounds could be explored for their antimicrobial potential .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other notable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | Sterically hindered base used in synthesis |

| 4-tert-Butylbenzoic acid | C11H14O2 | Exhibits different acid-base properties |

| 3-(4-Methylbenzoyl)-4-methylpyridine | C16H17NO | Similar structure but different substituents |

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogs include:

Key Observations:

- Electronic Effects : The benzoyl group in 3-(4-tert-Butylbenzoyl)-4-methylpyridine introduces electron-withdrawing properties, enhancing electrophilic reactivity compared to 4-methylpyridine .

- Heterocycle Substitution : Replacing pyridine with piperidine (as in 1-[3-(4-tert-Butylbenzoyl)-propyl]-4-hydroxypiperidine) shifts applications toward pharmaceutical intermediates, as seen in its role as a reference standard for impurities () .

Physicochemical Properties

- Solubility : The tert-butylbenzoyl group likely reduces water solubility compared to 4-methylpyridine but enhances lipid solubility, making it suitable for organic-phase reactions .

- Stability : Carbamate-protected derivatives (e.g., tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate) show stability under acidic conditions, whereas the benzoyl group may confer sensitivity to nucleophilic attack .

Métodos De Preparación

Direct Acylation of 4-Methylpyridine Derivatives

Method Overview:

This classical approach involves acylating 4-methylpyridine with a suitable benzoyl chloride derivative bearing the tert-butyl group. The process typically proceeds under basic or catalytic conditions:

- Reactants: 4-methylpyridine and 4-tert-butylbenzoyl chloride

- Conditions: Use of a base such as pyridine or triethylamine as an acid scavenger, in an inert solvent like dichloromethane or tetrahydrofuran (THF)

- Procedure:

- Dissolve 4-methylpyridine in the solvent under inert atmosphere.

- Add the benzoyl chloride derivative dropwise at low temperature.

- Stir and allow the reaction to proceed at room temperature or slightly elevated temperature.

- Work-up involves washing with water, acid/base extraction, and purification via column chromatography.

- Simplicity and directness

- Suitable for small to medium scale synthesis

- Potential for over-acylation or formation of side products

- Use of acyl chlorides, which are corrosive and require careful handling

Multi-Step Synthesis via N-Substituted Pyridine Intermediates

Method Overview:

This approach involves constructing the pyridine ring with the desired substituents through a sequence of building blocks:

- Step 1: Synthesis of 4-methylpyridine derivatives with suitable leaving groups or reactive sites.

- Step 2: Nucleophilic substitution or coupling with benzoyl derivatives bearing the tert-butyl group.

Research Findings:

A notable method involves the use of N-methyl-1-naphthylmethylamine reacting with p-tert-butyl benzyl alcohol , as described in recent patents. This process employs a catalyst system (e.g., Cp IrI complex) under inert atmosphere, leading to the formation of the target compound with high purity and yield.

- Sealed reaction vessel

- Inert gas atmosphere (e.g., nitrogen or argon)

- Catalytic system with a base (e.g., potassium tert-butoxide)

- Elevated temperature (around 100°C)

- Extraction with organic solvents

- Concentration under reduced pressure

- Formation of hydrochloride salt via HCl in organic solvent

- High selectivity and purity

- Reduced side-products

- Multi-step process

- Requires specialized catalysts and conditions

Synthesis via Nucleophilic Substitution and Aromatic Substitutions

Method Overview:

This method entails functionalizing pyridine rings through nucleophilic aromatic substitution (S_NAr):

- Starting from halogenated pyridine derivatives (e.g., 4-chloro- or 4-bromo-pyridine)

- Substituting with benzoyl or benzyl derivatives bearing the tert-butyl group

- React 4-chloropyridine with 4-tert-butylbenzoyl derivatives in the presence of a base such as potassium carbonate

- Use polar aprotic solvents like DMF or DMSO

- Heat at elevated temperatures (80–120°C)

- Purify via chromatography

Research Data:

Studies have demonstrated that such aromatic substitutions are efficient, especially when facilitated by microwave irradiation, which accelerates the reaction and improves yields.

- Flexibility in introducing various substituents

- Compatibility with different functional groups

- Possible formation of regioisomers

- Requires careful control of reaction conditions

Green and Catalytic Approaches

Recent research emphasizes environmentally friendly methods, such as:

- Use of organosilane reducing agents in the synthesis of related compounds

- Catalytic hydrogenation under mild conditions to introduce specific groups

While specific data on 3-(4-tert-Butylbenzoyl)-4-methylpyridine is limited, these approaches suggest potential for greener synthesis routes, especially in large-scale production.

Q & A

Q. Critical Parameters :

- Temperature control during cyclization prevents side reactions.

- Stoichiometric ratios of tert-butylbenzoyl chloride to pyridine intermediates affect substitution patterns.

Basic: What analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- Spectroscopy :

- Chromatography :

Q. Efficiency Comparison :

| Method | Selectivity | Yield |

|---|---|---|

| Host-Guest | 91.6% (3MP) | 70–85% |

| CSP-HPLC | >99% | 60–75% |

Basic: What are the safety and storage protocols for handling this compound in laboratory settings?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) due to potential irritancy; work in a fume hood to avoid inhalation .

- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent tert-butyl group oxidation .

- Toxicity Mitigation : Refer to LD data (if available) for acute exposure; implement spill containment protocols .

Advanced: How can computational modeling guide the design of derivatives with enhanced receptor binding?

Methodological Answer:

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., mGlu5). Focus on hydrophobic pockets accommodating tert-butyl groups .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine) with IC values from literature .

Example : Fluorine substitution at the 5-position of pyridine improved mGlu5 antagonist potency by 10-fold; similar strategies may apply to tert-butyl analogs .

Basic: What are the documented applications of this compound in pharmacological research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.